5-(DIMETHYLAMINO)-2,3-DIMETHYL-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
5-(DIMETHYLAMINO)-2,3-DIMETHYL-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with significant interest in various scientific fields
Preparation Methods
The synthesis of 5-(DIMETHYLAMINO)-2,3-DIMETHYL-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE involves multiple steps and specific reaction conditions. One common method includes the reaction of appropriate aniline derivatives with nitro compounds under controlled conditions. Industrial production methods often involve the use of catalysts and optimized reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
5-(DIMETHYLAMINO)-2,3-DIMETHYL-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group, using reagents such as halogens or alkyl groups.
Scientific Research Applications
5-(DIMETHYLAMINO)-2,3-DIMETHYL-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5-(DIMETHYLAMINO)-2,3-DIMETHYL-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
5-(DIMETHYLAMINO)-2,3-DIMETHYL-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Methylaminoquinolines: Known for their antimalarial properties.
Dimethylaminoquinolines: Studied for their potential as proton sponges and other applications
This compound’s distinct properties make it a valuable subject of study in various scientific disciplines
Properties
IUPAC Name |
5-(dimethylamino)-2,3-dimethyl-7-nitroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-7-13-9-5-8(16(18)19)6-10(14(2)3)11(9)12(17)15(7)4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIDGCFLGHQYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])N(C)C)C(=O)N1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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